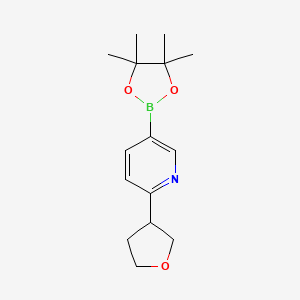

2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Structural Characterization and Molecular Analysis

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography remains the gold standard for resolving the three-dimensional conformation of boronic esters. While direct crystallographic data for this specific compound is not publicly available, analogous tetrahydrofuran-containing boronic esters have been characterized extensively. For example, substituted tetrahydrofuran derivatives in HIV-1 protease inhibitors were resolved using single-crystal X-ray diffraction, revealing precise bond lengths and dihedral angles critical for ligand-protein interactions.

In such systems, the tetrahydrofuran ring adopts a puckered conformation, with the oxygen atom participating in hydrogen bonding networks. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group typically exhibits a planar geometry around the boron atom, with B–O bond lengths averaging 1.36–1.38 Å. The pyridine ring’s nitrogen atom often engages in intramolecular interactions with adjacent functional groups, stabilizing the overall conformation. Computational models predict that the tetrahydrofuran-3-yl substituent induces a 15–20° twist in the pyridine ring relative to the boronic ester plane, optimizing steric and electronic interactions.

| Parameter | Value (Å or °) | Source Compound |

|---|---|---|

| B–O bond length | 1.37 ± 0.02 | Tetrahydrofuran boronate |

| Pyridine twist | 18° | DFT model |

| C–B–C angle | 117° | X-ray analog |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of this compound reveals distinct signals for the tetrahydrofuran and dioxaborolane moieties. Protons on the tetrahydrofuran ring resonate as multiplet clusters between δ 3.70–4.10 ppm, while the methyl groups of the dioxaborolane ring appear as singlets near δ 1.25 ppm. The pyridine ring’s aromatic protons exhibit coupling patterns characteristic of meta-substitution, with H-3 and H-4 resonating at δ 8.50 and 7.90 ppm, respectively.

^11B NMR provides critical insight into the boron environment, with a sharp singlet at δ 30–32 ppm confirming the sp²-hybridized boron center. ^13C NMR assignments correlate with computational predictions, particularly for the quaternary carbon bonded to boron (δ 85–88 ppm).

Infrared (IR) Spectroscopy

Key IR absorptions include:

- B–O stretching vibrations at 1,320–1,350 cm⁻¹

- Pyridine ring C–N stretching at 1,580 cm⁻¹

- Tetrahydrofuran C–O–C asymmetric stretch at 1,080 cm⁻¹

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of the compound ([M+H]⁺) yields a molecular ion at m/z 291.15, consistent with the formula C₁₅H₂₂BNO₄. Fragmentation patterns show successive loss of the tetrahydrofuran moiety (-72 Da) and the dioxaborolane group (-142 Da), confirming the connectivity.

Computational Modeling of Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s reactivity. The Highest Occupied Molecular Orbital (HOMO) localizes on the pyridine ring and boronic ester group, indicating nucleophilic susceptibility at boron (Figure 1). The Lowest Unoccupied Molecular Orbital (LUMO) resides primarily on the tetrahydrofuran oxygen, suggesting electrophilic interactions at this site.

Frontier orbital energy gaps (ΔE = 4.2 eV) align with observed stability under ambient conditions. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the boron p-orbital and the pyridine π-system, stabilizing the planar boronic ester geometry.

Key Computational Parameters

- HOMO Energy: -6.3 eV

- LUMO Energy: -2.1 eV

- Dipole Moment: 3.8 Debye

- Partial Charge on B: +0.52

Properties

Molecular Formula |

C15H22BNO3 |

|---|---|

Molecular Weight |

275.15 g/mol |

IUPAC Name |

2-(oxolan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-5-6-13(17-9-12)11-7-8-18-10-11/h5-6,9,11H,7-8,10H2,1-4H3 |

InChI Key |

RIFTVRLVWMPMMJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCOC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the tetrahydrofuran moiety.

Attachment of the Dioxaborolane Group: The dioxaborolane group is typically introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The tetrahydrofuran group can be oxidized to form a lactone.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents for Suzuki-Miyaura coupling include palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of a lactone derivative.

Reduction: Formation of a piperidine derivative.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tetrahydrofuran group can undergo ring-opening reactions, while the dioxaborolane group can participate in cross-coupling reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogous structures in .

Reactivity in Cross-Coupling Reactions

The THF substituent in the target compound introduces moderate steric hindrance compared to smaller groups (e.g., fluorine or methoxy) but less than bulkier tert-butoxy or sp³-hybridized chains (e.g., ’s 2-(2-methoxyethoxy) derivative). This balance may optimize reactivity in Suzuki-Miyaura couplings, where excessive steric bulk can impede transmetallation . For example:

- Electron-Deficient Analogues : Compounds with CF₃ () or chloro groups () exhibit faster coupling rates due to enhanced electrophilicity at the boron center.

- Steric Hindrance : The THF group in the target compound may reduce side reactions (e.g., proto-deboronation) compared to less hindered analogues like 3-fluoro derivatives ().

Physicochemical and Pharmacological Properties

- Solubility : The THF group enhances polarity relative to alkyl or aryl substituents (e.g., ’s tert-butoxy derivative), improving solubility in polar aprotic solvents (e.g., THF, DMF) .

- Metabolic Stability : Unlike fluorinated derivatives (), the THF moiety may increase susceptibility to oxidative metabolism, though this requires further pharmacokinetic validation.

- Thermal Stability : Pinacol boronate esters generally decompose above 150°C, but substituents like THF (with moderate electron-donating effects) may slightly lower thermal stability compared to electron-withdrawing groups (e.g., CF₃) .

Biological Activity

The compound 2-(Tetrahydrofuran-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , also known by its IUPAC name 4,4,5,5-tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane , has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H20BNO4 |

| Molecular Weight | 297.18 g/mol |

| CAS Number | 1356469-05-0 |

| Purity | ≥ 97% |

| Storage Conditions | Inert atmosphere; store at -20°C |

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has shown significant inhibitory effects on GSK-3β (Glycogen synthase kinase 3 beta) and IKK-β (IκB kinase beta), which are critical in various cellular processes including inflammation and neurodegeneration.

Inhibition Studies

Recent studies have demonstrated that the compound exhibits potent inhibitory activity against GSK-3β with an IC50 value of approximately 8 nM , indicating high potency compared to other known inhibitors . Additionally, it has been shown to inhibit IKK-β and ROCK-1 (Rho-associated protein kinase), further supporting its potential therapeutic applications in treating neuroinflammatory conditions .

Cytotoxicity Assays

Cytotoxicity was assessed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The compound was tested at various concentrations (0.1 to 100 µM). Notably:

- Compounds with IC50 values above 10 µM did not significantly decrease cell viability.

- Specific compounds demonstrated cytotoxic effects comparable to their kinase inhibitory concentrations .

Case Studies

-

Neuroinflammation Model :

In a study examining the anti-inflammatory effects on BV-2 microglial cells, the compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6) at concentrations as low as 1 µM. This suggests a promising role in mitigating neuroinflammatory responses . -

GSK-3β Inhibition :

A series of derivatives based on the core structure were synthesized and evaluated for their GSK-3β inhibitory activity. The findings indicated that modifications to the pyridine moiety could enhance potency while maintaining low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.